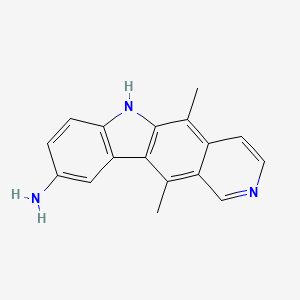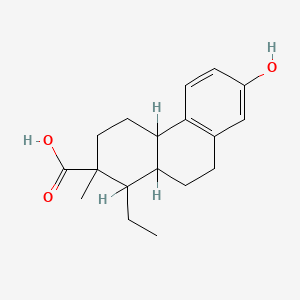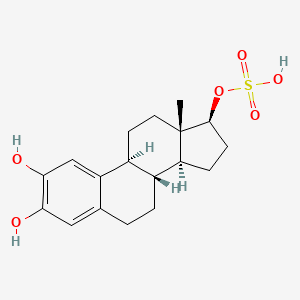
O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate is a complex carbohydrate derivative It is known for its unique structural properties, which include multiple hydroxyl groups and sulfate esters
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate typically involves multiple steps. The process begins with the preparation of the hexopyranuronosyl precursor, which is then subjected to sulfonation reactions. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to introduce the sulfo groups. The reaction is carried out under controlled temperatures to ensure the stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the final product.
化学反应分析
Types of Reactions
O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a biomolecule.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-inflammatory or anticoagulant agent.
Industry: It is used in the production of specialty chemicals and materials, such as biodegradable polymers.
作用机制
The mechanism of action of O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate involves its interaction with specific molecular targets. The sulfo groups play a crucial role in binding to proteins and enzymes, modulating their activity. The compound can influence various biochemical pathways, including those involved in inflammation and coagulation.
相似化合物的比较
O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate is unique due to its specific structural features and functional groups. Similar compounds include:
2,5-Anhydro-3-o-(2-o-sulfo-α-L-idopyranuronosyl)-D-glucitol: This compound has a similar backbone but differs in the configuration of the sulfo groups.
2,5-Anhydro-3-o-α-L-idopyranuronosyl-4-o-sulfo-D-glucitol: Another related compound with variations in the position and configuration of the sulfo groups.
These compounds share some chemical properties but differ in their reactivity and biological activity, highlighting the uniqueness of this compound.
属性
CAS 编号 |
98632-68-9 |
|---|---|
分子式 |
C12H20O17S2 |
分子量 |
500.4 g/mol |
IUPAC 名称 |
3,4-dihydroxy-6-[4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O17S2/c13-1-3-5(14)8(4(26-3)2-25-30(19,20)21)27-12-10(29-31(22,23)24)7(16)6(15)9(28-12)11(17)18/h3-10,12-16H,1-2H2,(H,17,18)(H,19,20,21)(H,22,23,24) |
InChI 键 |
FAMLQSCGIQGDPV-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(O1)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)OS(=O)(=O)O)O)O |
规范 SMILES |
C(C1C(C(C(O1)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)OS(=O)(=O)O)O)O |
同义词 |
GSMS O-(glucuronic acid 2-sulfate)-(1--4)-O-(2,5)-anhydromannitol 6-sulfate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium](/img/structure/B1221682.png)



